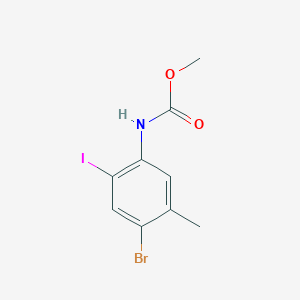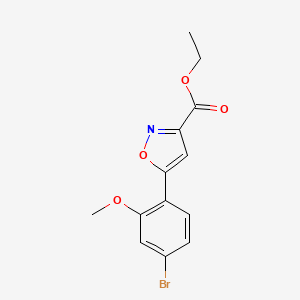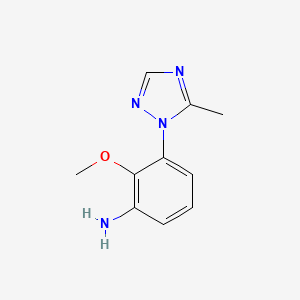
2-Methoxy-3-(5-methyl-1H-1,2,4-triazol-1-YL)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-(5-methyl-1H-1,2,4-triazol-1-YL)aniline is an organic compound with the molecular formula C10H12N4O. It is a white solid that is used as an intermediate in organic synthesis and pharmaceutical raw materials. This compound is notable for its application in the preparation of pyridazines, which are heterodimeric cytokine modulators used for the treatment of various diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(5-methyl-1H-1,2,4-triazol-1-YL)aniline generally involves the following steps:
Synthesis of 1-methyl-1H-1,2,4-triazole-3-amine: This is the initial step where 1-methyl-1H-1,2,4-triazole-3-amine is synthesized.
Reaction with 2-methoxybenzene boronic acid: The synthesized 1-methyl-1H-1,2,4-triazole-3-amine is then reacted with 2-methoxybenzene boronic acid in an organic solvent under suitable reaction conditions and in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of high-pressure reactors and controlled environments to ensure the exclusion of oxygen. The reaction mixture is aged and heated to specific temperatures to achieve the desired yield and purity. The final product is isolated by filtration and dried under vacuum .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-3-(5-methyl-1H-1,2,4-triazol-1-YL)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, oxygen, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-Methoxy-3-(5-methyl-1H-1,2,4-triazol-1-YL)aniline has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and the development of new drugs.
Medicine: It is used in the preparation of pyridazines, which are heterodimeric cytokine modulators for the treatment of diseases.
Industry: It is used in the synthesis of dyes and pesticides.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3-(5-methyl-1H-1,2,4-triazol-1-YL)aniline involves its interaction with specific molecular targets and pathways. The compound acts as a modulator of cytokines, which are proteins involved in cell signaling. By modulating cytokine activity, the compound can influence various biological processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: This compound is similar in structure and function to 2-Methoxy-3-(5-methyl-1H-1,2,4-triazol-1-YL)aniline.
Omeprazole: Although structurally different, omeprazole shares some functional similarities in terms of its use in medicine.
Uniqueness
This compound is unique due to its specific application in the preparation of pyridazines and its role as a cytokine modulator. Its unique structure allows it to interact with specific molecular targets, making it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C10H12N4O |
|---|---|
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
2-methoxy-3-(5-methyl-1,2,4-triazol-1-yl)aniline |
InChI |
InChI=1S/C10H12N4O/c1-7-12-6-13-14(7)9-5-3-4-8(11)10(9)15-2/h3-6H,11H2,1-2H3 |
Clave InChI |
NALXRXAIZTUOIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=NN1C2=CC=CC(=C2OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



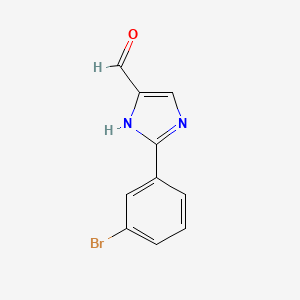

![4-Chloro-6-methyl-1h-imidazo[4,5-c]pyridine](/img/structure/B13697715.png)

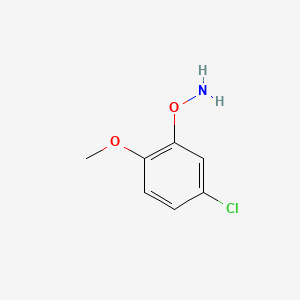
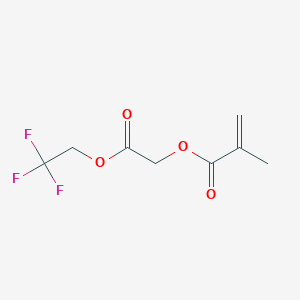
![O-[(5-Bromo-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13697728.png)
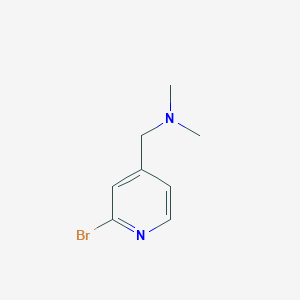
![(R)-[2-(3-Oxocyclohexyl)ethyl]boronic Acid Pinacol Ester](/img/structure/B13697743.png)
